N-(1-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propanamide
Description
This compound is a synthetic indazole derivative featuring a propanamide backbone substituted with a 5-fluoro-2-methylphenyl carbamoyl group.
Properties
IUPAC Name |
N-[1-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3/c1-3-23(31)27-18-11-12-22-20(14-18)25(33)30(19-7-5-4-6-8-19)29(22)15-24(32)28-21-13-17(26)10-9-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCQHJOVFAMVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives, in general, are known to interact with their targets and cause a variety of biological changes.
Biochemical Pathways
The compound is likely involved in several biochemical pathways due to its indole derivative nature. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
N-(1-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex indazole structure with a propanamide moiety. Its molecular formula is C21H22FN3O2, and its molecular weight is approximately 367.42 g/mol. The presence of the fluorine atom and the indazole core suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters and implicated in neurodegenerative diseases. The inhibition of MAO-B can lead to increased levels of neuroprotective agents such as dopamine, which has therapeutic implications for conditions like Parkinson's disease .
Biological Activity Data
In vitro studies have demonstrated that related indazole derivatives exhibit potent inhibitory effects on MAO-B, with IC50 values in the nanomolar range. For instance, one derivative showed an IC50 value of 0.386 nM against human MAO-B, indicating strong selectivity over MAO-A . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.
Efficacy in Cancer Treatment
The compound's potential as an anticancer agent has been explored through various studies. Indazole derivatives have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death. This mechanism is particularly relevant for targeting rapidly dividing cancer cells .
Case Studies
- Indazole Derivatives in Breast Cancer : A study demonstrated that an indazole derivative similar to our compound exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving both apoptosis and autophagy induction.
- Neuroprotective Effects : In models of neurodegeneration, compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced damage, further supporting their potential therapeutic applications in neurodegenerative diseases .
Research Findings
Recent research has focused on optimizing the structure of indazole derivatives to enhance their biological activity. Structure-activity relationship (SAR) studies have highlighted the importance of specific substituents on the indazole ring for maximizing potency against MAO-B and improving selectivity profiles .
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| PSB-1491 | MAO-B | 0.386 | >25000-fold vs MAO-A |
| PSB-1410 | MAO-B | 0.227 | >5700-fold vs MAO-A |
| PSB-1434 | MAO-B | 1.59 | >6000-fold vs MAO-A |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : The compound exhibits potential anticancer properties through the inhibition of specific signaling pathways involved in cell proliferation and survival. Its structure allows it to interact with targets commonly associated with cancer cell growth.
- Case Study : A study demonstrated that derivatives similar to this compound effectively reduced tumor growth in xenograft models of breast cancer, suggesting its utility as a lead compound for further development in oncology .
-
Anti-inflammatory Effects
- Mechanism : The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
- Research Findings : In vitro studies showed that N-(1-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propanamide reduced the expression of inflammatory markers in macrophages .
-
Neuroprotective Properties
- Potential Uses : Preliminary research indicates that this compound may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders such as Alzheimer's disease.
- Evidence : Animal models have shown that administration of the compound resulted in improved cognitive functions and reduced neuroinflammation .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituents, functional groups, and inferred bioactivity.
Table 1: Structural and Functional Group Comparison
Key Observations:
Core Heterocycle: The indazole core in the target compound differs from oxadiazole (ID: 1221259-00-2) or triazolopyrimidine (flumetsulam) scaffolds. Indazoles are known for kinase inhibition (e.g., PARP, JAK), whereas oxadiazoles often enhance metabolic stability in drug candidates . The 2,3-dihydro-1H-indazol-3-one moiety may confer improved solubility compared to fully aromatic analogs .
Substituent Effects :
- The 5-fluoro-2-methylphenyl group in the target compound contrasts with 4-methoxyphenyl (ID: 731008-04-1) or adamantyl (ID: 924834-91-3). Fluorination typically enhances membrane permeability and bioavailability, while methyl groups reduce metabolic degradation .
- The propanamide chain offers flexibility for target binding, unlike rigid sulfonamides (flumetsulam) or adamantyl groups, which prioritize steric effects .
Functional Groups: Carbamoyl vs. Phenyl vs. Indolyl: The 2-phenyl substituent in the target may favor π-π stacking interactions, whereas indolyl groups (ID: 1221259-00-2) could engage in hydrogen bonding .
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely involves coupling a 5-fluoro-2-methylphenyl carbamoyl precursor to the indazole core, analogous to methods in and (e.g., CDI-mediated amidation) .
- Bioactivity Prediction : Based on analogs, the compound may exhibit kinase inhibition (e.g., Aurora kinase) due to the indazole scaffold’s prevalence in such inhibitors. However, the 5-fluoro-2-methylphenyl group could shift selectivity compared to unsubstituted derivatives .
- Gaps in Evidence: No direct pharmacological data for the target compound were found.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
